1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-((4-phenylpiperazin-1-yl)methyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- 1-(4-Chlorobenzyl)-3-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)urea
- 1-(4-Chlorobenzyl)-3-(4-((4-isopropylpiperazin-1-yl)methyl)phenyl)urea
Uniqueness
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea is unique due to the presence of the phenylpiperazine moiety, which can confer specific biological activities and interactions. This structural feature distinguishes it from other similar compounds and may result in different pharmacological profiles.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
1172021-59-8 |
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Molecular Formula |
C25H27ClN4O |
Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]urea |
InChI |
InChI=1S/C25H27ClN4O/c26-22-10-6-20(7-11-22)18-27-25(31)28-23-12-8-21(9-13-23)19-29-14-16-30(17-15-29)24-4-2-1-3-5-24/h1-13H,14-19H2,(H2,27,28,31) |
InChI Key |
SDFRATTXGRXKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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